N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide
Overview
Description
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide, also known as BBH, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BBH is a symmetrical molecule with two identical sulfonamide groups attached to a hexanediamide backbone. This compound is known for its ability to selectively inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.
Mechanism of Action
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide works by selectively inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. These enzymes play a role in the regulation of pH and bicarbonate levels in the body. By inhibiting their activity, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can lead to a decrease in pH and an increase in carbon dioxide levels, which can have various physiological effects.
Biochemical and Physiological Effects:
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been shown to have various biochemical and physiological effects. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can lead to a decrease in tumor growth and an increase in cancer cell death. Additionally, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been shown to have anti-inflammatory effects and can improve wound healing. N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has also been studied for its potential use in the treatment of glaucoma, as it can decrease intraocular pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide in lab experiments is its selectivity for carbonic anhydrase enzymes. This selectivity allows for targeted inhibition of these enzymes, which can lead to more specific and effective results. Additionally, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide is relatively easy to synthesize and can be obtained in large quantities.
However, one of the main limitations of using N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide in lab experiments is its potential toxicity. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can be toxic to certain cell types at high concentrations. Additionally, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can be unstable in certain conditions, which can lead to decreased efficacy.
Future Directions
There are several future directions for research on N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide. One area of research is in the development of new cancer therapies. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can be effective in inhibiting the growth of certain types of cancer cells. Further research is needed to determine the potential of N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide as a cancer therapy.
Another area of research is in the development of new treatments for glaucoma. N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been shown to decrease intraocular pressure, which is a major risk factor for glaucoma. Further research is needed to determine the potential of N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide as a glaucoma treatment.
Overall, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide is a promising compound that has the potential to be used in various scientific research applications. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been studied extensively for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and an increase in cancer cell death.
properties
IUPAC Name |
N,N'-bis(4-sulfamoylphenyl)hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S2/c19-29(25,26)15-9-5-13(6-10-15)21-17(23)3-1-2-4-18(24)22-14-7-11-16(12-8-14)30(20,27)28/h5-12H,1-4H2,(H,21,23)(H,22,24)(H2,19,25,26)(H2,20,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICXIYNIOYJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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